An In-depth Technical Guide to 3-Chloropivaloyl Chloride for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Chloropivaloyl Chloride for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropivaloyl chloride, with the CAS number 4300-97-4, is a significant and highly reactive acylating agent and a key intermediate in the synthesis of a variety of organic compounds.[1] Its chemical structure, featuring a neopentyl backbone with both a chloro and an acyl chloride functional group, makes it a versatile building block in the pharmaceutical, agrochemical, and materials science industries.[2][3] This technical guide provides a comprehensive overview of 3-chloropivaloyl chloride, including its chemical and physical properties, synthesis methodologies, key reactions and applications, and essential safety and handling protocols.
Chemical and Physical Properties
3-Chloropivaloyl chloride is a clear, colorless to light yellow-brown liquid with a pungent odor.[4] It is soluble in organic solvents but reacts with water.[4] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4300-97-4 | [3] |
| Molecular Formula | C5H8Cl2O | [4] |
| Molecular Weight | 155.02 g/mol | [4] |
| Appearance | Clear, colorless to light yellow-brown liquid | [4] |
| Boiling Point | 85-86 °C at 60 mmHg | [3] |
| Density | 1.199 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.453 | [4] |
| Purity | ≥98.5% | [3] |
Synthesis of 3-Chloropivaloyl Chloride
The synthesis of 3-chloropivaloyl chloride can be achieved through several routes, primarily involving the chlorination of a pivalic acid derivative. The most common industrial methods start from pivalic acid, which is first converted to pivaloyl chloride, followed by chlorination.
Synthesis Pathway from Pivalic Acid
A common industrial synthesis involves a two-step process starting from pivalic acid.
Caption: Synthesis of 3-Chloropivaloyl Chloride from Pivalic Acid.
Experimental Protocols
This protocol is based on an industrial synthesis method.[4]
Reactants and Conditions:
| Reactant/Parameter | Molar Ratio/Value |
| Pivalic Acid | 1 |
| Phosphorus Trichloride (PCl3) | 0.33 - 0.43 |
| Reaction Temperature | 45 - 70 °C |
| Reaction Time | ~2 hours |
| Product Collection Temperature | 104 - 105 °C |
| Yield | >92% |
Procedure:
-
To a suitable reactor, add pivalic acid at room temperature.
-
Add phosphorus trichloride to the reactor.
-
Slowly heat the mixture to 45-70 °C and maintain the reaction for approximately 2 hours.
-
After the reaction, separate the supernatant liquid.
-
Purify the crude pivaloyl chloride by distillation, collecting the fraction at 104-105 °C to obtain purified pivaloyl chloride.[4]
This protocol describes the photocatalytic chlorination of pivaloyl chloride.[1]
Reactants and Conditions:
| Reactant/Parameter | Value |
| Pivaloyl Chloride | Starting Material |
| Chlorine Gas (Cl2) | Reagent |
| Reaction Temperature | 100 - 115 °C |
| Purification | Vacuum Distillation (0.05 - 0.06 MPa) |
| Purity of Final Product | >99.5% |
Procedure:
-
Charge a reactor equipped for photocatalysis with pivaloyl chloride.
-
Heat the pivaloyl chloride to 100 °C.
-
Slowly introduce chlorine gas while maintaining the reaction temperature between 100-115 °C.
-
Monitor the reaction progress. Once the content of 3-chloropivaloyl chloride reaches 38-40%, stop the chlorine gas flow.[1]
-
Cool the reaction mixture to 60 °C.
-
Transfer the crude product to a distillation apparatus and perform vacuum distillation at 0.05-0.06 MPa to obtain the purified 3-chloropivaloyl chloride.[1]
Key Reactions and Applications
3-Chloropivaloyl chloride is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive acyl chloride group.
Amide Formation
3-Chloropivaloyl chloride readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of various biologically active molecules.
Caption: General reaction scheme for amide formation.
A general procedure for amide synthesis involves dissolving the amine and a base (like triethylamine) in a dry aprotic solvent (e.g., DCM) and then adding the 3-chloropivaloyl chloride dropwise at a low temperature (e.g., 0 °C).[5]
Friedel-Crafts Acylation
3-Chloropivaloyl chloride can be used in Friedel-Crafts acylation reactions to introduce the 3-chloropivaloyl group onto an aromatic ring, forming aryl ketones. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]
Caption: Friedel-Crafts acylation using 3-Chloropivaloyl Chloride.
A general experimental setup for Friedel-Crafts acylation involves suspending the Lewis acid in an inert solvent, followed by the dropwise addition of the acyl chloride and then the aromatic substrate, often at reduced temperatures to control the exothermic reaction.[6]
Applications in Drug Development and Agrochemicals
3-Chloropivaloyl chloride serves as a crucial intermediate in the synthesis of various commercial products:
-
Pharmaceuticals: It is a key building block in the synthesis of the antibiotic Cefteram Pivoxil .[2][3]
-
Agrochemicals: It is used in the production of the herbicide safener Isoxadifen-ethyl .[1]
-
Other Industrial Uses: It is also utilized as a raw material for rubber additives and photographic-sensitive materials.[1]
Safety and Handling
3-Chloropivaloyl chloride is a corrosive and toxic substance that requires careful handling in a well-ventilated area, preferably a chemical fume hood.[4] It is very toxic by ingestion, inhalation, and skin absorption.[4]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames.[4]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as water, oxidizing agents, acids, and strong bases.[4]
-
Spills: In case of a spill, cover with sand, dry lime, or soda ash and place in a closed container for disposal.[4]
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
This guide provides a foundational understanding of 3-chloropivaloyl chloride for professionals in research and development. For specific applications and experimental work, it is crucial to consult detailed research articles and safety data sheets.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. websites.umich.edu [websites.umich.edu]
